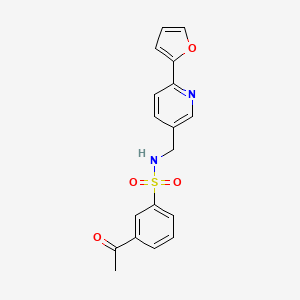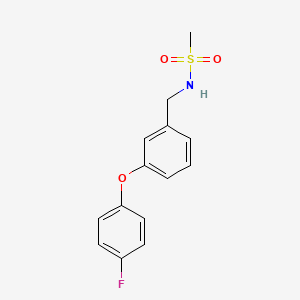
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Gao and colleagues synthesized 3-(4-fluorophenoxy)phenol from arylmetals via hydroxylation using N-benzyl oxaziridine . The reaction proceeded at room temperature for a duration of 2 hours .Chemical Reactions Analysis
While specific chemical reactions involving N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide are not detailed in the retrieved sources, the synthesis of similar compounds involves processes such as hydroxylation of benzenes, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions .Applications De Recherche Scientifique
Molecular Structure and Conformation
Research on molecules structurally similar to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, such as various methanesulfonanilides, has revealed insights into their molecular conformations. Studies have focused on the positioning of the N—H bond and how it relates to other substituents in the structure. These insights are crucial for understanding the molecule's biological activity, as the orientation of certain groups (like the amide H atom) significantly influences how these molecules interact with biological receptors (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Selectivity
In the field of organic chemistry, studies have explored the reactivity and selectivity of molecules similar to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide. For instance, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has delved into their role as N-acylation reagents, highlighting their chemoselectivity. Such studies contribute to the broader understanding of how these compounds can be utilized in various chemical reactions (Kondo et al., 2000).
Biological Activity
Research into compounds structurally related to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide has shed light on their potential biological activities. For example, studies on N-(5-substituted) thiophene-2-alkylsulfonamides, which share some structural features, have demonstrated potent inhibitory effects on enzymes like 5-lipoxygenase. Such findings suggest the potential for these types of compounds to have significant biological effects, which could be relevant to the applications of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide as well (Beers et al., 1997).
Supramolecular Assembly
Studies have also examined the crystal structures and supramolecular assembly of compounds similar to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide. This research is vital for understanding the solid-state properties and potential applications in materials science. For example, analysis of nimesulidetriazole derivatives provides insights into the nature of intermolecular interactions, which could be relevant for similar compounds (Dey et al., 2015).
Synthesis and Modification
Research has also focused on the synthesis and chemical modification of compounds similar to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide. For example, studies on the palladium-catalysed arylation of sulfonamide stabilized enolates provide insights into new synthetic pathways, potentially applicable to the synthesis and modification of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide (Zeevaart, Parkinson, & Koning, 2005).
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXGHVXHBCNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)
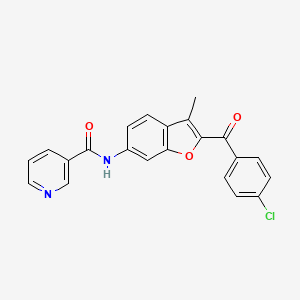
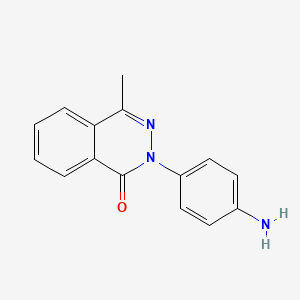
methanone](/img/structure/B2806303.png)
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)

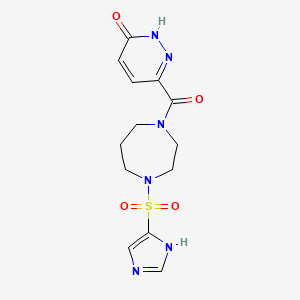
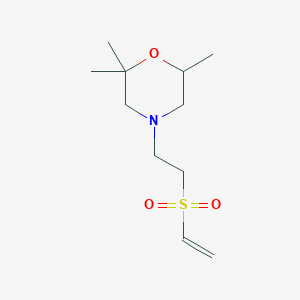
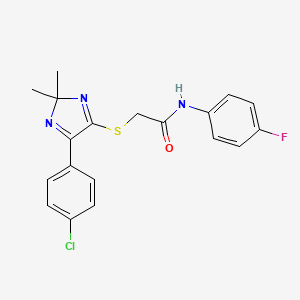
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)
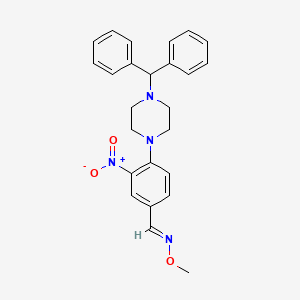
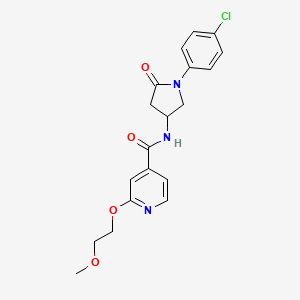
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)
